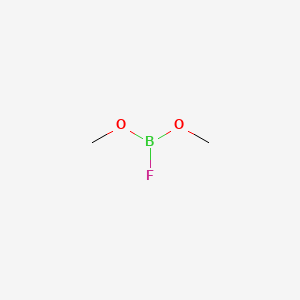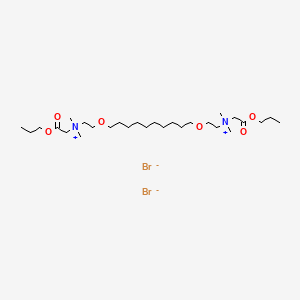![molecular formula C10H6Cl3FN2O2 B1622998 2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid CAS No. 219929-44-9](/img/structure/B1622998.png)
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid
Übersicht
Beschreibung
“2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid” is a chemical compound with the molecular formula C10H6Cl3FN2O2 . It has diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H6Cl3FN2O2 . Further structural analysis would require more specific data or resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Its unique structure and properties suggest potential for various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its molecular structure C10H6Cl3FN2O2 . More specific properties would require additional data or resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrazones and Furans : Hydrazones derived from substituted benzophenones and fluorenone reacted with but-2-enoic acids to produce derivatives potentially used for synthesizing 3-hydrazono-3H-furan-2-ones. These derivatives exhibit different tautomeric forms in solution (Komarova et al., 2011).
Metal Ion Detection : Zinc complexes containing carboxylato phenyl azo pentane 2,4-dione and 2,2′ bipyridine as ligands displayed selective chromogenic and fluorogenic responses to Ag+ ions, showcasing potential in metal ion detection (Hasan et al., 2013).
Cross-Coupling Reactions : Palladium dichloride complexes catalyzed various cross-coupling reactions in water or aqueous solvents, which is crucial for organic synthesis (Nájera et al., 2004).
Hypervalent Iodine Reagents : Certain compounds served as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, an important reaction in organic synthesis (Yusubov et al., 2004).
Anticancer Activity : A series of 3(2h)-one pyridazinone derivatives showed potential antioxidant activity and were evaluated for anticancer activity through molecular docking studies (Mehvish & Kumar, 2022).
Antibacterial Activity : Novel indolylpyridazinone derivatives synthesized from 4-oxo-but-2-enoic acid exhibited promising antibacterial activity, as supported by spectroscopic data (Abubshait, 2007).
Synthesis of Heterocyclic Compounds : 4-(4-Bromophenyl)-4-oxobut-2-enoic acid was utilized to prepare various heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).
Decarboxylative Coupling : Alkynyl carboxylic acids were used in palladium-catalyzed decarboxylative coupling with aryl halides, demonstrating an efficient synthetic method (Moon et al., 2009).
Polymer Synthesis : Fluorinated phthalazinone monomers were synthesized and utilized in polycondensation reactions to create high-performance polymers with potential applications in engineering plastics and membrane materials (Xiao et al., 2003).
Synthesis of Fluorinated Liquid Crystals : Fluorinated biphenyl liquid crystals with but-3-enyl-based structures were synthesized, exhibiting broad nematic mesophases and potential for liquid crystal display mixtures (Jiang et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3FN2O2/c11-6-3-5(1-2-8(6)14)16-15-4-7(12)9(13)10(17)18/h1-4,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGJGLWOAQEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=CC(=C(C(=O)O)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397272 | |
| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
CAS RN |
219929-44-9 | |
| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Di(tris[hydroxymethyl]aminomethane) succinate](/img/structure/B1622931.png)




